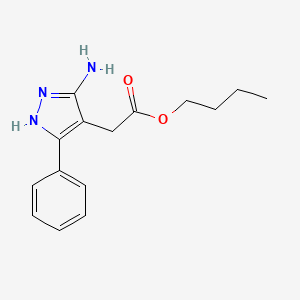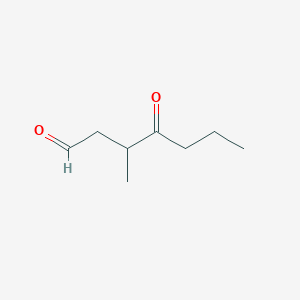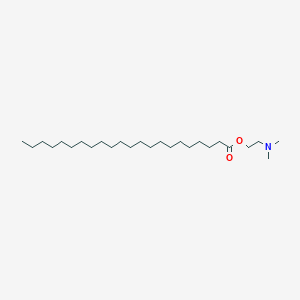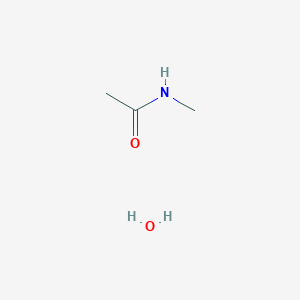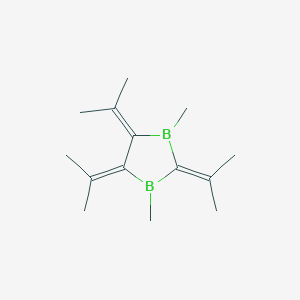
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane is a boron-containing compound with a unique structure It is characterized by the presence of boron atoms in a cyclic arrangement, which imparts distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane typically involves the reaction of boron-containing precursors with organic reagents under controlled conditions. One common method involves the use of boron trichloride and an appropriate organic ligand to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, such as amines or halides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用机制
The mechanism of action of 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane involves its interaction with various molecular targets. In catalysis, the boron atoms can coordinate with substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2,4,5-tri(phenyl)-1,3-diborolane: Similar structure but with phenyl groups instead of propan-2-ylidene groups.
1,3-Dimethyl-2,4,5-tri(methyl)-1,3-diborolane: Similar structure but with methyl groups instead of propan-2-ylidene groups.
Uniqueness
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane is unique due to the presence of propan-2-ylidene groups, which impart distinct steric and electronic properties
属性
CAS 编号 |
131193-61-8 |
|---|---|
分子式 |
C14H24B2 |
分子量 |
214.0 g/mol |
IUPAC 名称 |
1,3-dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane |
InChI |
InChI=1S/C14H24B2/c1-9(2)12-13(10(3)4)16(8)14(11(5)6)15(12)7/h1-8H3 |
InChI 键 |
UJTLVDMYDODAGX-UHFFFAOYSA-N |
规范 SMILES |
B1(C(=C(C)C)B(C(=C(C)C)C1=C(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



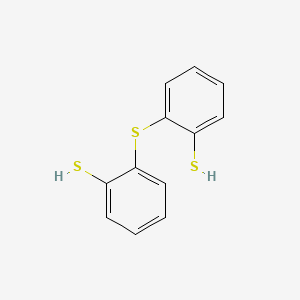
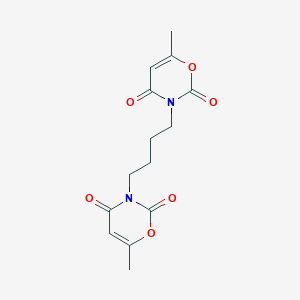
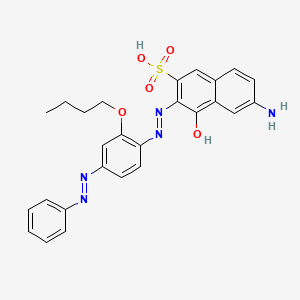
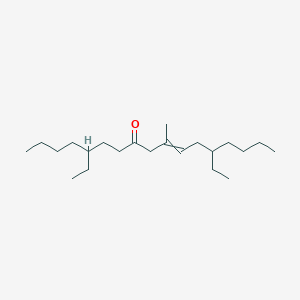
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
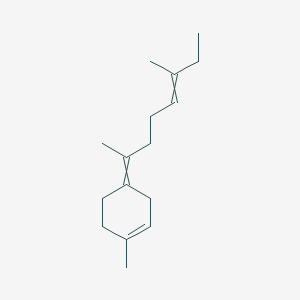
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
